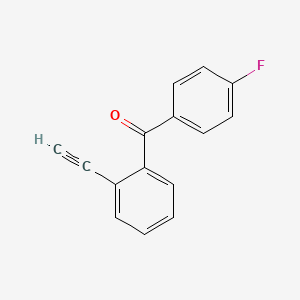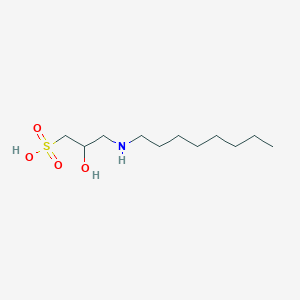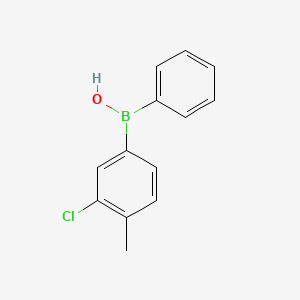
(3-Chloro-4-methylphenyl)phenylborinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-4-methylphenyl)phenylborinic acid is an organoboron compound with the molecular formula C13H12BClO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-methylphenyl)phenylborinic acid typically involves the reaction of 3-chloro-4-methylphenylboronic acid with phenylboronic acid under specific conditions. The reaction is usually catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-4-methylphenyl)phenylborinic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a phenol derivative, while reduction could produce a methylated borinic acid .
Applications De Recherche Scientifique
(3-Chloro-4-methylphenyl)phenylborinic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Utilized in the production of advanced materials and polymers
Mécanisme D'action
The mechanism of action of (3-Chloro-4-methylphenyl)phenylborinic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo various transformations depending on the reaction conditions. The molecular targets and pathways involved are primarily related to its ability to form stable boron-carbon bonds, which are crucial in cross-coupling reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- 3-Chloro-4-methylphenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Fluoro-4-methylphenylboronic acid
Uniqueness
What sets (3-Chloro-4-methylphenyl)phenylborinic acid apart from similar compounds is its unique combination of a chloro and methyl group on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in specific synthetic applications where these functional groups are advantageous .
Propriétés
Numéro CAS |
872495-52-8 |
|---|---|
Formule moléculaire |
C13H12BClO |
Poids moléculaire |
230.50 g/mol |
Nom IUPAC |
(3-chloro-4-methylphenyl)-phenylborinic acid |
InChI |
InChI=1S/C13H12BClO/c1-10-7-8-12(9-13(10)15)14(16)11-5-3-2-4-6-11/h2-9,16H,1H3 |
Clé InChI |
GQFDPDZSCSVXFB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1)(C2=CC(=C(C=C2)C)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


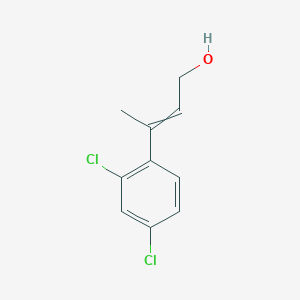
![1-[1-(2-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12610083.png)
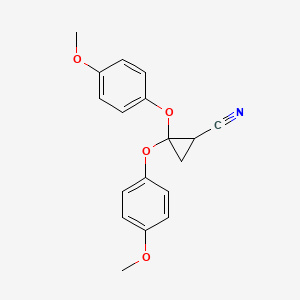
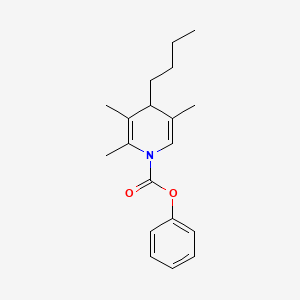
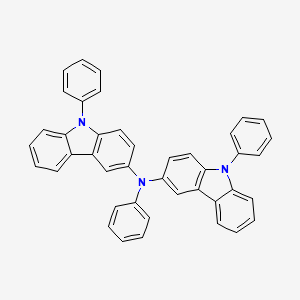
![1-Methoxy-4-{[(non-2-en-3-yl)oxy]methyl}benzene](/img/structure/B12610098.png)
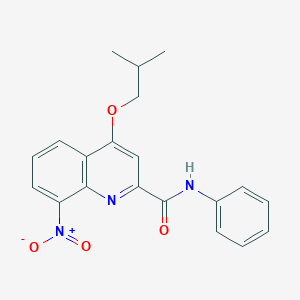

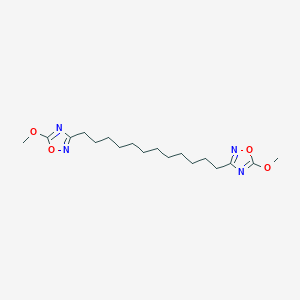
![N-[3-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12610129.png)
![8-Azabicyclo[3.2.1]oct-6-en-3-one, 8-[(4-methylphenyl)sulfonyl]-](/img/structure/B12610138.png)
